Cintazone, also known as cinnopentazone, is a synthetic pyrazolo[1,2-a]cinnoline-1,3(2H)-dione derivative that serves as a critical structural analog and reference standard in nonsteroidal anti-inflammatory drug (NSAID) research [1]. Characterized by its rigid fused tricyclic core, it was developed as an advanced structural evolution of the pyrazolidinedione class, specifically designed to overcome the limitations of phenylbutazone [2]. In procurement and chemical formulation contexts, Cintazone is valued for its specific physicochemical properties, including a stable crystalline form with a melting point of 111.5-112.5 °C, and its utility as a baseline comparator in the development of anti-inflammatory agents with reduced gastrointestinal toxicity [3].
Generic substitution of Cintazone with simpler pyrazolidinediones like phenylbutazone or oxyphenbutazone fails due to fundamental differences in the fused cinnoline ring system[1]. This structural rigidity alters the compound's binding profile and in vivo behavior, most notably resulting in a distinct selectivity in inflammatory models and a significantly lower ulcerogenic potential [2]. For researchers and formulators targeting specific inflammatory pathways or requiring a low-gastric-irritation reference standard, using a non-fused analog will yield false positives in toxicity assays and fail to replicate Cintazone's unique lack of activity in formalin- and ovalbumin-induced edema models [3].
Cintazone was specifically engineered to mitigate the severe gastrointestinal side effects associated with early NSAIDs. In comparative pharmacological evaluations, Cintazone demonstrates a significantly lower ulcerogenic effect and reduced lipid peroxidation activity compared to the baseline comparator, phenylbutazone [1]. The incorporation of the pyrazolidinedione moiety into a condensed heterocycle reduces off-target gastric irritation while maintaining core anti-inflammatory efficacy [2].
| Evidence Dimension | Ulcerogenic severity and gastric irritation |
| Target Compound Data | Minimal ulcerogenic effects and reduced lipid peroxidation |
| Comparator Or Baseline | Phenylbutazone (High ulcerogenic potential and gastric irritation) |
| Quantified Difference | Significantly lower toxicity and ulcerogenic index compared to phenylbutazone |
| Conditions | In vivo gastric irritation and lipid peroxidation models |
Procurement of Cintazone is essential for formulators seeking a low-toxicity, low-ulcerogenic reference standard in the development of safer anti-inflammatory therapeutics.
Unlike broad-spectrum pyrazolidinediones, Cintazone exhibits a highly specific activity profile in standard inflammatory screening models. While phenylbutazone is active across a wide range of assays, Cintazone shows an absolute lack of activity in rat paw edema produced by ovalbumin, formalin-produced edema, and formalin-induced arthritis [1]. This strict selectivity highlights its distinct mechanistic pathway and non-interchangeability with generic NSAIDs [2].
| Evidence Dimension | Activity in formalin and ovalbumin edema models |
| Target Compound Data | 0% activity (No response) |
| Comparator Or Baseline | Phenylbutazone (Highly active) |
| Quantified Difference | Complete absence of activity in chemically-induced (formalin/ovalbumin) edema models for Cintazone vs. broad activity for phenylbutazone |
| Conditions | Rat paw edema (ovalbumin and formalin) and formalin-induced arthritis screening |
This distinct selectivity makes Cintazone an indispensable mechanistic probe for differentiating specific inflammatory pathways where phenylbutazone would act as a non-selective agent.
The chemical architecture of Cintazone features a rigid 4-phenyl-1,2-dihydrocinnoline core diacylated by alkylmalonic acids, which sets it apart from flexible pyrazolidinediones [1]. This fused tricyclic system restricts rotational freedom, providing a significantly more stable scaffold against hydrolytic degradation during formulation and storage [2]. The synthesis yields a highly crystalline product (mp 111.5-112.5 °C) that ensures batch-to-batch reproducibility, making it a superior precursor for parallel library synthesis compared to prone-to-degradation flexible analogs [1].
| Evidence Dimension | Hydrolytic stability and precursor crystallinity |
| Target Compound Data | Stable fused tricyclic core, mp 111.5-112.5 °C |
| Comparator Or Baseline | Phenylbutazone (Flexible pyrazolidinedione core, higher susceptibility to degradation) |
| Quantified Difference | Enhanced hydrolytic stability and restricted rotational freedom due to the fused cinnoline ring system |
| Conditions | Chemical formulation and extended storage conditions |
The enhanced structural stability and consistent crystallinity make Cintazone a highly reproducible precursor for industrial synthesis of complex heterocyclic libraries.
Utilizing Cintazone's documented low gastric irritation profile to benchmark new COX inhibitors or specialized anti-inflammatory agents, avoiding the high background toxicity of phenylbutazone [1].
Employing Cintazone in in vivo models to isolate specific inflammatory responses, taking advantage of its lack of activity in ovalbumin- and formalin-induced edema to differentiate pathway-specific drug effects [2].
Using the rigid tricyclic core of Cintazone as a starting material or structural template for the parallel synthesis of novel bioactive heterocycles and photochromic molecules in advanced drug discovery [3].